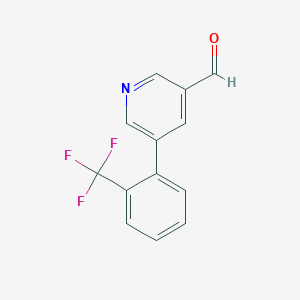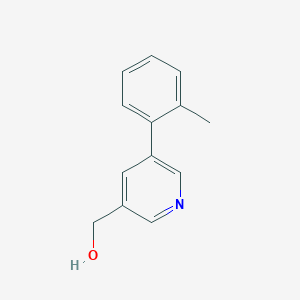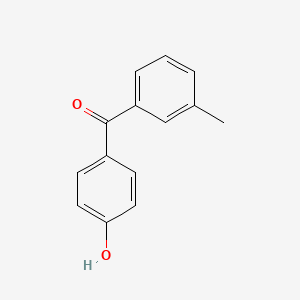
4-Hydroxy-3'-methylbenzophenone
概要
説明
4-Hydroxy-3’-methylbenzophenone is an organic compound with the molecular formula C14H12O2 . It is also known by other names such as (4-Hydroxy-3-methylphenyl)(phenyl)methanone .
Synthesis Analysis
The synthesis of 4-Hydroxy-3’-methylbenzophenone can be achieved through various methods. One such method involves the preparation of Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) using various aromatic amines and a base catalyst in the presence of aqueous media .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3’-methylbenzophenone consists of a benzene ring attached to a phenyl group and a methanone group . The average mass of the molecule is 212.244 Da .Physical and Chemical Properties Analysis
4-Hydroxy-3’-methylbenzophenone is a pale-yellow solid that is readily soluble in most organic solvents .科学的研究の応用
Ultraviolet Radiation Protection and Skincare
4-Hydroxy-3'-methylbenzophenone, also known as benzophenone-3 (BP-3), is commonly used as an ultraviolet filter in skincare products. It has been studied for its presence in various biological samples like urine, amniotic fluid, and placental tissue, suggesting its widespread use in sunscreens and skincare products (Ghazipura et al., 2017).
Solid-State Photochemistry
The solid-state photochemistry of methyl-substituted benzophenones, which includes compounds like this compound, has been explored. These studies focus on the behavior of these compounds under UV irradiation, providing insight into their stability and reactivity in solid states, relevant for materials science and pharmaceutical applications (Ito et al., 1987).
Polymer Stabilization
The compound has been examined for its role in stabilizing polymers. For instance, 2-Hydroxy-4′-vinylbenzophenone, a similar compound, has shown effectiveness in stabilizing polystyrene against light-induced degradation, indicating potential applications of similar compounds in polymer science (Hodgeman, 1979).
Analytical Chemistry and Environmental Monitoring
In analytical chemistry, this compound and its derivatives are crucial in developing methods for detecting environmental contaminants like parabens and triclosan in human milk, indicating their role in environmental monitoring and public health studies (Ye et al., 2008).
Biodegradation and Metabolic Studies
The metabolism and biodegradation pathways of benzophenone derivatives, including this compound, have been investigated in different organisms. For instance, studies on anaerobic degradation of phenolic compounds in bacteria show the conversion of these compounds into coenzyme A thioesters, which is critical for understanding environmental biodegradation processes (Biegert et al., 1993).
Drug and Cosmetic Industry
Methyl 4-hydroxybenzoate, a related compound, is extensively used in the cosmetic and pharmaceutical industries as a preservative. Studies on its structure and properties help in understanding its effectiveness and potential side effects, thus contributing to safer product formulations (Sharfalddin et al., 2020).
Safety and Hazards
Handling 4-Hydroxy-3’-methylbenzophenone requires caution. It can cause skin irritation and serious eye irritation. Inhalation may cause respiratory irritation. It is advised to wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
(4-hydroxyphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONRRMLXSPQLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622681 | |
| Record name | (4-Hydroxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71372-37-7 | |
| Record name | (4-Hydroxyphenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B1629825.png)




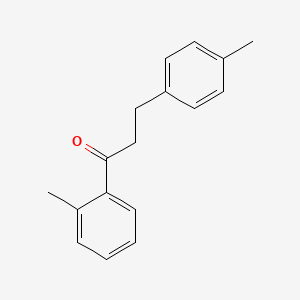
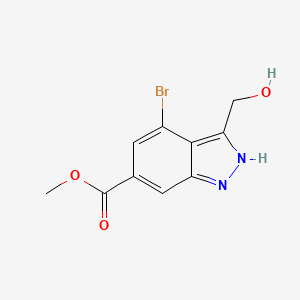
![4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1629836.png)
